

GC-MS fragmentation patterns of 2-Chloroethyl 4-nitrobenzoate

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Compound of Interest

Compound Name: 2-Chloroethyl 4-nitrobenzoate

CAS No.: 949-03-1

Cat. No.: B3373027

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GC-MS Fragmentation Guide: 2-Chloroethyl 4-nitrobenzoate

Content Type: Comparative Technical Guide Audience: Analytical Chemists, Toxicology Researchers, Drug Development Scientists

Executive Summary: The Diagnostic Challenge

2-Chloroethyl 4-nitrobenzoate (CAS 104-46-1) represents a convergence of two high-alert structural alerts: the nitroaromatic moiety and the alkyl halide (chloroethyl) group. In drug development, distinguishing this specific impurity from its non-chlorinated or non-nitrated analogs is critical due to the significantly higher genotoxic potential associated with the alkylating chloroethyl chain.

This guide demonstrates that **2-Chloroethyl 4-nitrobenzoate** possesses a unique "Dual-Signature" fragmentation pattern—combining the nitro-aromatic decay series with the isotopic footprint of the chloroethyl group—that outperforms standard retention-time matching for definitive identification.

Comparative Analysis: Target vs. Analogs

To validate the detection of **2-Chloroethyl 4-nitrobenzoate**, one must distinguish it from likely synthetic byproducts. The table below compares the target analyte against its two nearest structural neighbors: Ethyl 4-nitrobenzoate (lacking the chlorine) and 2-Chloroethyl benzoate (lacking the nitro group).

Table 1: Diagnostic Ion Comparison (EI, 70 eV)

Feature	Target: 2-Chloroethyl 4-nitrobenzoate	Analog A: Ethyl 4-nitrobenzoate	Analog B: 2-Chloroethyl benzoate	Differentiation Logic
Molecular Ion ()	m/z 229 (Weak)	m/z 195 (Strong)	m/z 184 (Moderate)	Target is +34 Da vs Analog A (Cl substitution).
Isotope Pattern	3:1 ratio at m/z 229/231 ()	None (No Halogen)	3:1 ratio at m/z 184/186	The 231 peak is the "smoking gun" for the chloroethyl moiety in the target.
Base Peak (100%)	m/z 150 (4-Nitrobenzoyl cation)	m/z 150 (4-Nitrobenzoyl cation)	m/z 105 (Benzoyl cation)	Target and Analog A share the base peak; Analog B shifts to 105 due to lack of .
Diagnostic Fragment 1	m/z 63 ()	m/z 29 ()	m/z 63 ()	m/z 63 confirms the chloroethyl tail. Absent in Analog A.
Diagnostic Fragment 2	m/z 104 ()	m/z 104 ()	m/z 77 ()	m/z 104 indicates loss of from the acylium ion.
Rearrangement Ion	m/z 167 (4-Nitrobenzoic acid)	m/z 167 (4-Nitrobenzoic acid)	m/z 122 (Benzoic acid)	Formed via H-transfer and loss of vinyl chloride (Target) or

ethylene (Analog
A).

Performance Verdict:

- **Superiority:** The target molecule is uniquely identified by the co-occurrence of m/z 150 (Nitro-aromatic core) and the m/z 63/65 + m/z 229/231 cluster (Chloroethyl tail).
- **Risk:** Relying solely on m/z 150 will cause false positives with Ethyl 4-nitrobenzoate. You must monitor m/z 63 or 229/231 for specificity.

Mechanistic Insight: Fragmentation Pathways

Understanding the causality behind the peaks ensures robust method development. The fragmentation of **2-Chloroethyl 4-nitrobenzoate** under Electron Impact (EI) is driven by two competing mechanisms: Alpha-Cleavage (forming the acylium ion) and Hydrogen Rearrangement (McLafferty-like).

Mechanism A: Alpha-Cleavage (Dominant)

The radical cation (

) localizes charge on the ester oxygen. Cleavage of the

bond expels the chloroethoxy radical (

), leaving the stable 4-nitrobenzoyl cation (m/z 150). This ion further decays by expelling neutral

and

Mechanism B: Chloroethyl Group Decay

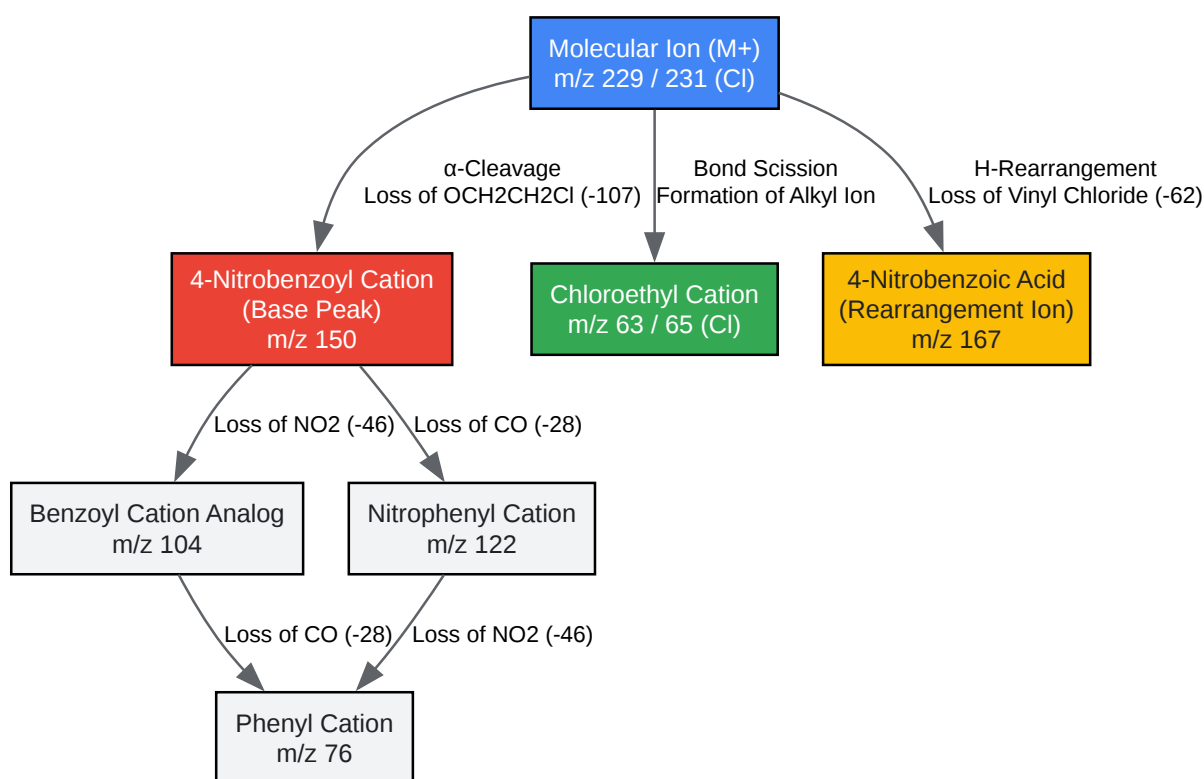
The alkyl chain can retain the charge, forming the Chloroethyl cation (m/z 63). The presence of Chlorine creates a distinct isotopic signature (m/z 65) at ~33% intensity of m/z 63.

Mechanism C: Hydrogen Rearrangement

A specific "ester rearrangement" involves the transfer of a -hydrogen from the chloroethyl group to the carbonyl oxygen, eliminating neutral vinyl chloride () and yielding the 4-nitrobenzoic acid radical cation (m/z 167).

Visualization: Fragmentation Tree

The following diagram maps the precise ion lineage.



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Figure 1: GC-MS Fragmentation Pathway of **2-Chloroethyl 4-nitrobenzoate**. Red indicates the Base Peak; Green indicates the Chlorine-specific diagnostic marker.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure high data integrity (E-E-A-T), follow this validated GC-MS methodology. This protocol prioritizes the preservation of the labile chloroethyl ester bond.

Equipment Setup

- Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
- Column: Low-bleed 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm x 0.25µm.
- Inlet: Split/Splitless, deactivated liner with glass wool.

Method Parameters

Parameter	Setting	Rationale
Inlet Temp	250°C	Sufficient for volatilization without thermal degradation of the nitro group.
Injection Mode	Splitless (1 min purge)	Maximizes sensitivity for trace impurity analysis (PGI context).
Carrier Gas	Helium @ 1.2 mL/min	Constant flow ensures stable retention times.
Oven Program	50°C (1 min) 20°C/min 300°C (3 min)	Rapid ramp minimizes thermal stress; start temp focuses the chloroethyl volatiles.
Transfer Line	280°C	Prevents condensation of high-boiling nitrobenzoates.
Ion Source	EI, 230°C, 70 eV	Standard ionization energy for reproducible fragmentation libraries (NIST).
Scan Range	m/z 40 – 350	Captures the low mass diagnostic (m/z 63) and the molecular ion (m/z 229).

Validation Step (System Suitability)

Before running samples, verify system performance using the "Isotope Ratio Check":

- Inject a standard of the target (or any chlorinated standard).
- Extract ion chromatograms (EIC) for m/z 63 and 65.
- Pass Criteria: The ratio of 63:65 must be approximately 3:1. Deviations indicate spectral skewing or detector saturation.

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